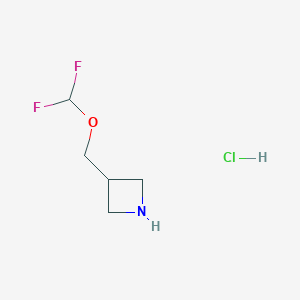

3-((Difluoromethoxy)methyl)azetidine hydrochloride

Description

Properties

Molecular Formula |

C5H10ClF2NO |

|---|---|

Molecular Weight |

173.59 g/mol |

IUPAC Name |

3-(difluoromethoxymethyl)azetidine;hydrochloride |

InChI |

InChI=1S/C5H9F2NO.ClH/c6-5(7)9-3-4-1-8-2-4;/h4-5,8H,1-3H2;1H |

InChI Key |

UUGJBFRGCHANJI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)COC(F)F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-((Difluoromethoxy)methyl)azetidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Azetidines in Medicinal Chemistry

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in modern drug discovery. Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding affinity to biological targets and improve pharmacokinetic profiles when incorporated into larger molecules.[1] When combined with fluorine-containing substituents, the resulting structures become powerful tools for modulating the physicochemical properties of drug candidates.

The difluoromethoxy (-OCHF₂) group, in particular, is a fascinating bioisostere for more common functionalities. It is a moderately lipophilic group that, unlike the trifluoromethoxy (-OCF₃) group, possesses a hydrogen atom capable of acting as a hydrogen bond donor.[2] This unique characteristic allows it to mimic hydroxyl or amide groups while offering increased metabolic stability due to the strength of the carbon-fluorine bonds.[2][3]

This technical guide provides a comprehensive overview of the chemical properties of 3-((Difluoromethoxy)methyl)azetidine hydrochloride, a valuable building block for the synthesis of novel therapeutics. Due to the limited availability of public data on the hydrochloride salt, this guide will also draw upon established knowledge of its free base and closely related fluorinated azetidines to provide expert insights into its expected behavior and utility.

Compound Identification and Core Physicochemical Parameters

The precise identification of a chemical entity is paramount for reproducible research. 3-((Difluoromethoxy)methyl)azetidine hydrochloride is a distinct molecule with the following identifiers and calculated properties.

| Property | Value | Source |

| Chemical Name | 3-((Difluoromethoxy)methyl)azetidine hydrochloride | - |

| CAS Number | Not Publicly Available | - |

| Molecular Formula | C₅H₁₀ClF₂NO | Calculated |

| Molecular Weight | 177.59 g/mol | Calculated |

| Canonical SMILES | C1C(CN1)COCF(F)Cl | - |

| InChI Key | (Not Publicly Available) | - |

| Predicted XlogP | 0.4 | PubChemLite[4] |

It is crucial to distinguish this compound from its close structural analog, 3-(difluoromethyl)azetidine hydrochloride (CAS: 1354792-76-9), which lacks the ether oxygen and the additional methylene group. This seemingly minor structural change significantly impacts the molecule's polarity, hydrogen bonding potential, and steric profile.

Synthesis and Spectroscopic Characterization

While specific literature on the direct synthesis of the hydrochloride salt is not widely available, a robust multi-gram scale synthesis of the free base, 3-((difluoromethoxy)methyl)azetidine, has been reported. The hydrochloride salt can then be readily prepared through standard acid-base chemistry.

Synthesis of the Free Base: 3-((Difluoromethoxy)methyl)azetidine

The synthesis of the free base involves the difluoromethylation of a protected azetidine methanol derivative, followed by deprotection. A representative synthetic scheme is outlined below.

Caption: Synthetic pathway to 3-((Difluoromethoxy)methyl)azetidine.

Step-by-Step Protocol (Adapted from literature for analogous compounds):

-

Protection: Commercially available 3-(hydroxymethyl)azetidine is first protected, typically with a tert-butyloxycarbonyl (Boc) group, to yield 1-Boc-3-(hydroxymethyl)azetidine.

-

Difluoromethylation: The protected alcohol is then subjected to difluoromethylation. This can be achieved using various modern fluorination reagents.

-

Deprotection and Purification: The Boc-protected intermediate is then deprotected under acidic conditions. The resulting crude product is treated with a base, such as 20% NaOH, and extracted with an organic solvent (e.g., Et₂O). The organic layer is dried, filtered, and concentrated. The final free base can be purified by distillation.[5]

Conversion to the Hydrochloride Salt

The purified free base can be converted to the hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a stoichiometric amount of hydrochloric acid (often as a solution in a compatible solvent like dioxane or isopropanol). The resulting precipitate is then collected by filtration and dried under vacuum.

Spectroscopic Data (for the free base)

The structural confirmation of the synthesized free base has been reported with the following ¹H NMR data:

-

¹H NMR (500 MHz, CDCl₃): δ 6.22 (t, J = 74.7 Hz, 1H), other peaks corresponding to the azetidine ring protons.[5]

The characteristic triplet at 6.22 ppm with a large coupling constant (J = 74.7 Hz) is indicative of the proton in the -OCHF₂ group, confirming the successful difluoromethylation.

Physicochemical Properties: An Expert Analysis

Direct experimental data for 3-((Difluoromethoxy)methyl)azetidine hydrochloride is limited. However, by analyzing its structure in comparison to the well-characterized 3-(difluoromethyl)azetidine hydrochloride, we can infer its likely properties.

| Property | 3-(difluoromethyl)azetidine HCl | 3-((Difluoromethoxy)methyl)azetidine HCl (Predicted) | Rationale for Prediction |

| CAS Number | 1354792-76-9[6][7][8][9] | Not Publicly Available | - |

| Molecular Formula | C₄H₈ClF₂N[7][8] | C₅H₁₀ClF₂NO | Structural difference |

| Molecular Weight | 143.56 g/mol [6][7] | 177.59 g/mol | Additional -O-CH₂- group |

| Physical Form | White to yellow solid[6] | Likely a solid | The hydrochloride salt form generally results in a solid at room temperature. |

| Purity | Typically ≥95%[6][7] | Dependent on synthesis and purification | Standard for research-grade chemicals. |

| Storage | Inert atmosphere, 2-8°C[6] | Similar; sealed, away from moisture, possibly refrigerated. | The azetidine ring can be susceptible to degradation, and the compound is likely hygroscopic. |

| Solubility | Expected to be water-soluble | Expected to have good water solubility | The hydrochloride salt form and the ether oxygen would enhance aqueous solubility. |

| pKa | Lower than non-fluorinated analog | Expected to be slightly higher than 3-(difluoromethyl)azetidine | The electron-withdrawing effect of the difluoro group is attenuated by the intervening -O-CH₂- spacer, leading to a slightly more basic nitrogen. |

Reactivity and Stability

Reactivity of the Azetidine Ring

The secondary amine of the azetidine ring is the primary site of reactivity. It can readily undergo N-alkylation, N-acylation, and other nucleophilic addition reactions. This makes it a versatile handle for incorporating the difluoromethoxy-methyl-azetidine moiety into a larger molecular scaffold.

Caption: Common reactions involving the azetidine nitrogen.

Stability of the Difluoromethoxy Group

The difluoromethoxy group is known for its high metabolic stability.[2][3] The strong C-F bonds are resistant to cleavage by metabolic enzymes like cytochrome P450s.[2] This makes the -OCHF₂ group an excellent replacement for more metabolically labile groups, such as methoxy (-OCH₃), which are prone to O-demethylation. The overall compound is expected to be stable under typical laboratory conditions, though it should be stored in a sealed container to prevent moisture absorption.

Safety and Handling

Hazard Statements:

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Applications in Drug Discovery

The unique combination of a conformationally restricted azetidine ring and a metabolically stable, hydrogen-bond-donating difluoromethoxy group makes 3-((Difluoromethoxy)methyl)azetidine hydrochloride a highly attractive building block for medicinal chemistry programs.

-

Scaffold Hopping and Bioisosterism: This moiety can be used as a bioisosteric replacement for other cyclic amines (e.g., piperidine, pyrrolidine) or acyclic linkers to improve properties such as solubility, metabolic stability, and cell permeability.

-

Access to Novel Chemical Space: The specific three-dimensional orientation of the difluoromethoxy group relative to the azetidine nitrogen provides a unique vector for exploring interactions with protein binding pockets.

-

Improving DMPK Properties: The introduction of the difluoromethoxy group is a recognized strategy for mitigating metabolic liabilities associated with oxidation, leading to improved pharmacokinetic profiles of drug candidates.[2][3]

Conclusion

3-((Difluoromethoxy)methyl)azetidine hydrochloride is a valuable and strategically designed building block for modern drug discovery. While detailed experimental data for the hydrochloride salt remains to be fully published, a clear understanding of its chemical nature can be derived from the synthesis of its free base and by comparison with closely related fluorinated azetidines. Its key features—a reactive secondary amine for further functionalization and a metabolically robust difluoromethoxy group capable of hydrogen bonding—provide medicinal chemists with a powerful tool to optimize lead compounds and explore novel chemical space. As the demand for sophisticated, three-dimensional scaffolds in drug design continues to grow, the utility of compounds like 3-((Difluoromethoxy)methyl)azetidine hydrochloride is set to expand significantly.

References

- CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google P

-

Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non‐fluorinated counterparts) studied in this work. - ResearchGate. (URL: [Link])

- WO2000063168A1 - Synthesis of azetidine derivatives - Google P

-

CAS#:1619991-11-5 | 3-(difluoromethoxy)azetidine hydrochloride | Chemsrc. (URL: [Link])

- US8207355B2 - Method for preparing azetidine derivatives - Google P

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])

-

Process for preparing optically active fluorine-containing compounds - European Patent Office - EP 0232822 B1. (URL: [Link])

-

A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. SynOpen 2024, 08, 433-441. (URL: [Link])

-

3,3-Difluoroazetidine hydrochloride | C3H6ClF2N | CID 2758247 - PubChem. (URL: [Link])

-

3-(difluoromethyl)azetidine hydrochloride (C4H7F2N) - PubChemLite. (URL: [Link])

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (URL: [Link])

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines | Request PDF - ResearchGate. (URL: [Link])

-

3-(Difluoromethyl)azetidine hydrochloride | 1354792-76-9 - J&K Scientific. (URL: [Link])

-

Structure of 4-fluorinated azetidine-based pyrazole molecular hybrids... - ResearchGate. (URL: [Link])

-

Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. (URL: [Link])

-

Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties - eScholarship.org. (URL: [Link])

- WO2012017114A1 - Method for obtaining azetidine derivatives - Google P

-

Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines - University of Birmingham. (URL: [Link])

-

3,3-Difluoroazetidine | C3H5F2N | CID 2758248 - PubChem. (URL: [Link])

-

Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC. (URL: [Link])

-

Photochemical thiocarbonyl difluoride generation enables azetidine synthesis | Request PDF - ResearchGate. (URL: [Link])

-

3-(difluoromethoxy)azetidine (C4H7F2NO) - PubChemLite. (URL: [Link])

-

3-(Fluoromethyl)azetidine hydrochloride | C4H9ClFN | CID 73425052 - PubChem. (URL: [Link])

Sources

- 1. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - 3-(difluoromethoxy)azetidine (C4H7F2NO) [pubchemlite.lcsb.uni.lu]

- 5. thieme-connect.com [thieme-connect.com]

- 6. 3-(Difluoromethyl)azetidine hydrochloride | 1354792-76-9 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. jk-sci.com [jk-sci.com]

Medicinal Chemistry Applications of Difluoromethoxy Azetidine Scaffolds

A Technical Guide to Bioisosteric Design and Synthesis

Executive Summary

In modern lead optimization, medicinal chemists frequently encounter the "molecular obesity" trap—where potency gains come at the cost of increased molecular weight and lipophilicity. The difluoromethoxy azetidine scaffold represents a high-value tactical solution to this challenge. By merging the azetidine ring (a rigid, low-molecular-weight spacer) with the difluoromethoxy (

Part 1: The Physicochemical Rationale[4]

The utility of the difluoromethoxy azetidine scaffold stems from the synergistic interplay between the four-membered heterocycle and the fluorinated ether.

1. The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor

Unlike the trifluoromethoxy group (

-

H-Bond Acidity: The electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond. Zafrani et al. demonstrated that the H-bond acidity (Abraham’s

parameter) of -

Metabolic Blockade: The C-F bonds render the

-carbon resistant to Cytochrome P450-mediated oxidation (O-dealkylation), a common clearance pathway for methoxy groups. -

Conformational Preference: The

group adopts an anti-periplanar conformation relative to the C-O bond to minimize dipole repulsion, often resulting in an orthogonal orientation that can fill deep hydrophobic pockets.

2. The Azetidine Scaffold: Reducing Molecular Obesity

Azetidines serve as superior bioisosteres for larger saturated heterocycles like pyrrolidine or piperidine.

-

LogP & MW Reduction: Replacing a piperidine ring with an azetidine reduces the molecular weight by ~28 Da and typically lowers LogP, improving the Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).

-

Vector Rigidity: The ring strain (~26 kcal/mol) and puckered conformation of azetidine provide a distinct vector for substituent exit, different from the chair conformation of piperidine or the envelope of pyrrolidine.

3. Synergistic Modulation of Basicity (pKa)

A critical, often overlooked advantage of 3-(difluoromethoxy)azetidine is the modulation of the ring nitrogen's basicity.

-

Mechanism: The oxygen atom at the 3-position exerts an inductive electron-withdrawing effect (

), lowering the pKa of the azetidine nitrogen. The addition of the -

Impact: This pKa suppression (often by 1–2 units compared to the parent azetidine) reduces the percentage of ionized species at physiological pH (7.4). This can:

-

Improve Permeability: More neutral species available for passive diffusion.

-

Reduce hERG Liability: High basicity is a known pharmacophore for hERG channel blockade; lowering pKa mitigates this risk.

-

Part 2: Strategic Applications & Bioisosterism[4]

Case A: The "Metabolic Switch" (Methoxy to Difluoromethoxy)

Scenario: A lead compound contains a 4-methoxypiperidine moiety. It shows good potency but suffers from rapid clearance due to O-demethylation and high lipophilicity. Solution: Replace with 3-(difluoromethoxy)azetidine .

-

Outcome:

-

Metabolic Stability: The

bond prevents oxidative dealkylation. -

Size Reduction: Reduces MW and steric bulk, potentially improving CNS penetration if applicable.

-

Interaction Retention: The

proton may mimic the H-bond donor role of a solvated water molecule that bridged the original methoxy group.

-

Case B: The "Permeability Booster" (Hydroxy to Difluoromethoxy)

Scenario: A 3-hydroxyazetidine or 3-hydroxyproline derivative is potent but has poor membrane permeability due to high polarity (low LogD). Solution: Cap the hydroxyl with a difluoromethyl group.[8]

-

Outcome:

-

Lipophilicity Tuning: Increases LogD into the optimal range (1–3) without becoming "grease."

-

H-Bond Retention: Unlike a methyl ether capping (which kills the H-bond donor), the

retains donor capability, preserving binding affinity.

-

Part 3: Synthetic Methodologies

Synthesis of 3-(difluoromethoxy)azetidine requires careful handling due to the volatility of intermediates and the specialized reagents needed for difluoromethylation.

Protocol: Synthesis of tert-butyl 3-(difluoromethoxy)azetidine-1-carboxylate

Reagents:

-

Substrate: tert-butyl 3-hydroxyazetidine-1-carboxylate (Commercially available).

-

Difluoromethylating Agent: 2,2-Difluoro-2-(fluorosulfonyl)acetic acid (TFDA) is preferred over chlorodifluoromethane (Freon-22) due to environmental regulations and ease of handling (liquid vs. gas). Alternatively, (Difluoromethyl)trimethylsilane (

) can be used.

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv) in anhydrous Acetonitrile (MeCN).

-

Reagent Addition: Add CuI (0.2 equiv) as a catalyst. (Note: Some protocols using TFDA do not require CuI, but it can facilitate the reaction).

-

Base: Add Na2SO4 (drying agent) and a base such as Cs2CO3 (2.0 equiv).

-

Difluoromethylation: Add 2,2-Difluoro-2-(fluorosulfonyl)acetic acid (TFDA) (1.5 equiv) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. TFDA releases difluorocarbene (

) in situ, which inserts into the O-H bond.-

Caution: Evolution of

and

-

-

Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over MgSO4.

-

Purification: Concentrate under reduced pressure. Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient). The product is often a clear, viscous oil.

-

Deprotection (Next Step): The Boc group can be removed using 4M HCl in Dioxane or TFA/DCM to yield the free amine salt, ready for coupling.

Self-Validating Check:

-

NMR Verification: Look for the characteristic triplet of the

proton in -

NMR: Expect a doublet around

Part 4: Data Summary

Table 1: Comparative Properties of Azetidine Substituents

| Substituent (R) | H-Bond Donor? | H-Bond Acceptor? | Electronic Effect ( | Metabolic Stability | Approx |

| -OH | Strong | Strong | -0.37 | Low (Glucuronidation) | -1.5 |

| -OCH | No | Moderate | -0.27 | Low (Demethylation) | -0.2 |

| -OCF | No | Weak | +0.35 | High | +1.0 |

| -OCF | Yes (Weak) | Weak | +0.18 | High | +0.6 |

Note:

Part 5: Visualization

Diagram 1: The "Design Cycle" for Scaffold Optimization

This diagram illustrates the decision logic for selecting the difluoromethoxy azetidine scaffold during Lead Optimization.

Caption: Decision logic flow for transitioning from labile piperidine scaffolds to stable difluoromethoxy azetidines.

Diagram 2: Synthetic Workflow

This diagram details the specific synthetic pathway using TFDA.

Caption: Step-by-step synthetic pathway for the generation of the 3-(difluoromethoxy)azetidine building block.

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804. Link

-

Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

-

Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Mykhailiuk, P. K. (2015). "Generation of Difluorocarbene from TFDA and Its Application in the Synthesis of Difluoromethoxy-Containing Compounds." Angewandte Chemie International Edition, 54(22), 6558-6561. Link

-

Kalgutkar, A. S., et al. (2005).[9] "Metabolism-Guided Drug Design: Optimization of Properties for Drug Discovery." Chemical Research in Toxicology, 18(6), 913-939. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scite.ai [scite.ai]

- 7. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

Strategic Integration of 3-((Difluoromethoxy)methyl)azetidine in Fragment-Based Drug Design

Executive Summary

In the evolving landscape of Fragment-Based Drug Design (FBDD), the identification of novel, low-molecular-weight scaffolds that efficiently sample chemical space without inflating lipophilicity is paramount. As a Senior Application Scientist navigating these challenges, I have observed that the convergence of conformationally restricted rings with uniquely polarized functional groups yields the most developable hit compounds.

This technical whitepaper explores the role of 3-((Difluoromethoxy)methyl)azetidine —a highly privileged fragment building block. By fusing the structural rigidity and high sp³ character (Fsp³) of the azetidine ring with the dynamic lipophilicity and unconventional hydrogen-bonding capacity of the difluoromethoxy (-OCHF₂) motif, this fragment serves as a powerful starting point for lead generation.

Rationale: The Convergence of Two Privileged Motifs

The Azetidine Scaffold: Restricting Conformation

Molecular flexibility is a well-documented liability in FBDD, often leading to severe entropic penalties upon target binding [1]. The azetidine ring—a four-membered saturated nitrogen heterocycle—addresses this by enforcing a rigid spatial orientation. Compared to larger pyrrolidine or piperidine rings, azetidines lower the overall molecular weight while maintaining a high Fsp³, which correlates strongly with improved aqueous solubility and metabolic stability in clinical candidates [2]. Furthermore, azetidines are recognized as privileged bioisosteres for acyclic amines, offering superior pharmacokinetic tuning [3].

The Difluoromethoxy Motif: Unconventional Interactions

The difluoromethoxy group (-OCHF₂) is a highly sought-after moiety in modern medicinal chemistry [4]. The strong electron-withdrawing nature of the two fluorine atoms significantly polarizes the adjacent C-H bond. This polarization allows the -OCHF₂ group to act as a lipophilic hydrogen-bond donor, capable of interacting with protein backbone carbonyls or side-chain oxygen atoms [5]. Additionally, the motif exhibits "dynamic lipophilicity"—its conformation can rotate to adapt to the specific polarity of the binding pocket, providing a versatile interaction vector that standard methoxy groups cannot achieve [6].

Physicochemical Profiling

To understand why 3-((Difluoromethoxy)methyl)azetidine is an optimal FBDD starting point, we must evaluate its adherence to the "Rule of 3" (MW < 300, cLogP < 3, HBD ≤ 3, HBA ≤ 3). The table below summarizes its superior physicochemical profile compared to related structural analogs.

Table 1: Physicochemical Profiling of Fluorinated Saturated Heterocycles

| Scaffold / Fragment | MW ( g/mol ) | cLogP | Fsp³ | HBD* | HBA | Rotatable Bonds |

| 3-((Difluoromethoxy)methyl)azetidine | 137.13 | 0.52 | 0.80 | 2 | 2 | 2 |

| 3-((Difluoromethoxy)methyl)pyrrolidine | 151.15 | 0.85 | 0.83 | 2 | 2 | 2 |

| 3-(Methoxymethyl)azetidine | 101.15 | -0.15 | 0.80 | 1 | 2 | 2 |

| 3-(Trifluoromethoxy)azetidine | 141.10 | 1.10 | 0.75 | 1 | 2 | 1 |

*Note: The HBD (Hydrogen Bond Donor) count for difluoromethoxy derivatives includes both the secondary amine (NH) and the highly polarized CHF₂ proton, which acts as an unconventional donor [7].

Experimental Protocols: Synthesis and Biophysical Validation

To ensure high reproducibility and trustworthiness in your fragment library, the synthetic and screening protocols must be self-validating. Below are the optimized methodologies for generating and validating this fragment.

Protocol 1: Synthesis of 3-((Difluoromethoxy)methyl)azetidine Hydrochloride

Objective: To generate a highly pure, FBDD-ready fragment building block from commercially available precursors.

-

O-Difluoromethylation:

-

Procedure: Dissolve 1-Boc-3-(hydroxymethyl)azetidine (1.0 eq) in a biphasic mixture of acetonitrile and aqueous Na₂CO₃. At 0 °C, slowly add 2,2-difluoro-2-(fluorosulfonyl)acetic acid (1.5 eq). Stir for 4 hours at room temperature.

-

Causality: Utilizing 2,2-difluoro-2-(fluorosulfonyl)acetic acid avoids the use of harsh, ozone-depleting Freon gases. The biphasic system is critical; it ensures that the highly reactive difluorocarbene intermediate (generated in situ via decarboxylation) reacts efficiently with the alkoxide while minimizing competitive hydrolysis [6].

-

-

N-Boc Deprotection & Salt Formation:

-

Procedure: Extract the intermediate into ethyl acetate, dry, and concentrate. Resuspend the crude oil in minimal dichloromethane (DCM). Add 4M HCl in 1,4-dioxane (5.0 eq) and stir for 2 hours.

-

Causality: Employing anhydrous HCl in dioxane rather than aqueous trifluoroacetic acid (TFA) prevents side reactions and directly precipitates the product as a highly crystalline hydrochloride salt. Crystallinity is essential for accurate automated weighing and long-term stability in fragment library storage [4].

-

-

Self-Validation:

-

Procedure: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum. Validate via ¹⁹F-NMR (expecting a characteristic doublet at approx. -82 ppm) and ¹H-NMR (triplet for the CHF₂ proton at approx. 6.5 ppm, J = 74 Hz).

-

Protocol 2: ¹⁹F-NMR Ligand-Observed Screening

Objective: Validate fragment binding to a target protein using highly sensitive, interference-free NMR techniques.

-

Sample Preparation: Prepare a 50 µM solution of 3-((Difluoromethoxy)methyl)azetidine in deuterated buffer (e.g., PBS, 10% D₂O) containing 2 µM of the target protein.

-

Causality: The high ligand-to-protein ratio ensures the system operates in a fast-exchange regime, which is an absolute requirement for observing the ligand's signal perturbation upon binding.

-

-

Data Acquisition: Acquire a 1D ¹⁹F-NMR spectrum (with ¹H decoupling) in the presence and absence of the target protein.

-

Causality: The ¹⁹F nucleus is highly sensitive to its local electronic environment. Upon binding, the transverse relaxation rate (R₂) of the fragment increases drastically due to the slower tumbling of the protein-ligand complex. This results in observable line broadening, providing a definitive, self-validating confirmation of binding without the optical interference common in high-throughput screening [8].

-

FBDD Workflow and Pharmacophore Mapping

The integration of 3-((Difluoromethoxy)methyl)azetidine into a screening campaign follows a structured elaboration pathway. The fragment's low molecular weight allows it to efficiently probe binding hotspots, while its secondary amine provides a highly reactive vector for synthetic growth (e.g., Buchwald-Hartwig coupling, reductive amination, or amide formation) [2].

Fig 1. Fragment-to-lead elaboration workflow for azetidine-based scaffolds.

Once the binding mode is resolved via X-ray crystallography, the unique interaction vectors of the fragment become apparent. The difluoromethoxy group often buries itself into hydrophobic sub-pockets while simultaneously satisfying polar requirements via its polarized C-H bond [7].

Fig 2. Pharmacophore mapping and interaction vectors of the fragment.

Conclusion

The strategic deployment of 3-((Difluoromethoxy)methyl)azetidine in FBDD campaigns offers a distinct competitive advantage. By leveraging the conformational rigidity of the azetidine core and the dynamic, unconventional hydrogen-bonding profile of the difluoromethoxy group, drug development professionals can generate high-quality leads with superior physicochemical properties. The built-in ¹⁹F-NMR detectability further streamlines biophysical screening, making this fragment an indispensable tool in modern medicinal chemistry.

References

-

Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery. ACS Publications. [Link][5]

-

Utilizing the CF2H Moiety As a H-bond-donating Group in Drug Discovery. ResearchGate. [Link][7]

-

Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis. ACS Publications. [Link][8]

Sources

- 1. Azetidines - Enamine [enamine.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Bioisosteric Potential of the Difluoromethoxy Group in Heterocycles: A Strategic Guide for Modern Drug Design

Executive Summary

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, enabling the precise fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties[1]. Among the arsenal of fluorinated moieties, the difluoromethoxy group (

This technical whitepaper provides an in-depth analysis of the

Physicochemical Profiling and Causality in Drug Design

The utility of the difluoromethoxy group stems directly from the highly polarized nature of its

-

Lipophilic Hydrogen Bond Donor : The

group is a rare functional moiety that increases lipophilicity while retaining hydrogen bond donor capacity[1]. Its hydrogen bond acidity parameter ( -

Conformational Flexibility : Unlike rigid substituents, the

group can freely interconvert between a highly lipophilic conformation and a polar conformation. This dynamic flexibility allows the moiety to adjust to the polarity changes of the molecular environment, such as transitioning from an aqueous biological fluid into a lipophilic protein binding pocket[6][7]. -

Metabolic Stability : A primary driver for replacing a methoxy (

) group with an

Data Presentation: Comparative Physicochemical Properties

Table 1: Comparative Physicochemical Properties of Oxygen-Linked Functional Groups[1][2][5]

| Property | Hydroxyl ( | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( |

| Lipophilicity ( | Negative | Moderate | High (+0.1 to +0.4) | Very High (+1.04) |

| H-Bond Donor Capacity | Strong | None | Moderate ( | None |

| H-Bond Acceptor Capacity | Strong | Strong | Weak | Very Weak |

| Metabolic Stability | Low (Phase II conjugation) | Low (CYP | High (Resistant to CYPs) | Very High |

| Hammett Constant ( | -0.37 | -0.27 | +0.14 | +0.38 |

Bioisosteric Applications in Heterocyclic Scaffolds

Heterocycles are ubiquitous in approved therapeutics, providing rigid scaffolds that project pharmacophores into three-dimensional space[8]. The introduction of an

-

Modulation of

: Because the -

Enhancing Target Residence Time : In the PDE4 inhibitor Roflumilast , the

group replaces a metabolically labile moiety. The group not only prevents rapid clearance but also engages in weak hydrogen bonding within the PDE4 active site, enhancing the binding affinity and target residence time[1].

Caption: Mechanistic advantages of replacing labile functional groups with an -OCF2H bioisostere.

Experimental Workflows & Validated Protocols

To ensure scientific integrity, the evaluation of

Protocol 1: Late-Stage Photoredox C-H Difluoromethylation of Heterocycles

Traditional syntheses of

-

Preparation : In an oven-dried vial equipped with a magnetic stir bar, dissolve the target heterocycle (e.g., quinoxalin-2(1H)-one, 0.2 mmol) in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO)[9].

-

Reagent Addition : Add sodium difluoromethylsulfinate (

, 0.4 mmol) as the difluoromethyl radical source, followed by Rose Bengal (2 mol%) as the organic photocatalyst[9]. -

Irradiation : Seal the vial and irradiate the mixture using two 3 W green LEDs at room temperature under an open-air atmosphere (where

acts as the terminal oxidant). Stir vigorously for 12–24 hours until TLC indicates complete consumption of the starting material[9]. -

Workup & Purification : Quench the reaction with water, extract with ethyl acetate (3 × 10 mL), dry the combined organic layers over

, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to isolate the difluoromethylated heterocycle[9][10].

Protocol 2: NMR-Based Determination of Octanol-Water Partition Coefficient ( )

Traditional shake-flask UV-Vis methods often fail for compounds lacking strong chromophores or those containing impurities. The

-

System Equilibration : Prepare a biphasic mixture of 1-octanol (2.0 mL) and deionized water (2.0 mL) in a glass vial[11].

-

Sample Introduction : Add 1–15 mg of the

containing analyte and 1–10 mg of an internal standard (e.g., 2,2,2-trifluoroethanol, TFE) to the biphasic system[11]. -

Partitioning : Cap the vial and stir vigorously at room temperature for 1 hour. Allow the phases to settle and separate completely for an additional 1 hour (centrifuge if emulsions persist)[11][12].

-

NMR Preparation : Carefully extract a 0.4 mL aliquot from the upper octanol layer and a 0.4 mL aliquot from the lower aqueous layer. Transfer each into separate NMR tubes. Add 0.1 mL of Acetone-

to each tube to provide a deuterium lock signal[11]. -

Acquisition & Calculation : Record the

NMR spectrum for both tubes using a sufficient relaxation delay (

Caption: Step-by-step experimental workflow for 19F NMR-based LogP determination.

Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)

To validate the CYP450 resistance of the

-

Incubation Mixture : Prepare a 1.0 mL incubation mixture containing human liver microsomes (0.5 mg protein/mL) and the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM

[1]. -

Initiation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

-

Sampling : At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), withdraw 100 µL aliquots and immediately quench the reaction by adding 200 µL of ice-cold acetonitrile containing an analytical internal standard.

-

Analysis : Centrifuge the quenched samples at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

-

Pharmacokinetic Output : Plot the natural log of the percentage of remaining compound versus time. Calculate the half-life (

) and intrinsic clearance (

Conclusion

The difluoromethoxy group represents a triumph of rational drug design. By acting as a metabolically stable, lipophilic hydrogen bond donor, it allows medicinal chemists to circumvent the developability bottlenecks associated with traditional hydroxyl or methoxy groups[1][2]. When strategically appended to heterocyclic scaffolds, the

References

-

Zafrani, Y. et al. "The Difluoromethyl Bioisoster: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." ResearchGate. [Link]

-

Scite.ai. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Scite.ai.[Link]

-

Linclau, B. et al. "Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs." Journal of Medicinal Chemistry (ACS Publications). [Link]

-

Linclau, B. et al. "Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange." Journal of Medicinal Chemistry (ACS Publications).[Link]

-

Erickson, J. A. et al. "CF2H, a Hydrogen Bond Donor." PMC (NIH).[Link]

-

Meanwell, N. A. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." PMC (NIH).[Link]

-

RSC Publishing. "Efficient log P determination by automated, spatially encoded 19 F NMR spectroscopy." RSC Medicinal Chemistry. [Link]

-

Guo, Y. et al. "Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis." ResearchGate.[Link]

-

ConnectSci. "Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study." Australian Journal of Chemistry. [Link]

-

ResearchGate. "Synthesis of difluoromethoxylated pyrazoles." ResearchGate.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scite.ai [scite.ai]

- 4. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. connectsci.au [connectsci.au]

- 12. Efficient log P determination by automated, spatially encoded 19 F NMR spectroscopy - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00678C [pubs.rsc.org]

Solubility profile of 3-((Difluoromethoxy)methyl)azetidine hydrochloride in water vs organic solvents

Executive Summary

In modern medicinal chemistry, the incorporation of fluorinated motifs is a highly effective strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. 3-((Difluoromethoxy)methyl)azetidine hydrochloride is a highly specialized building block used to introduce the difluoromethoxy (-OCF₂H) group—a recognized bioisostere that acts as a lipophilic hydrogen bond donor .

Understanding the solubility profile of this compound is critical for both synthetic chemists (who must select appropriate reaction media) and formulation scientists (who assess developability). This whitepaper provides an in-depth technical analysis of the solubility thermodynamics of 3-((Difluoromethoxy)methyl)azetidine hydrochloride, contrasting its behavior in aqueous environments versus organic solvents, and details the validated protocols for empirical solubility determination.

Physicochemical Architecture & Solvation Thermodynamics

To predict and manipulate the solubility of 3-((Difluoromethoxy)methyl)azetidine hydrochloride, one must analyze its dual-natured molecular architecture:

-

The Azetidine Hydrochloride Core : The secondary amine within the strained four-membered azetidine ring possesses a theoretical pKₐ of approximately 9.5 to 10.5. In its hydrochloride salt form, the molecule exists as a highly polar, ionic crystal lattice. According to the principles outlined in the Handbook of Pharmaceutical Salts, the dominant factor governing the dissolution of such salts is the dielectric constant (

) of the solvent. The solvent must provide sufficient solvation energy to overcome the robust ionic crystal lattice energy. -

The Difluoromethoxy Group : The -OCF₂H moiety is electron-withdrawing and lipophilic. While it significantly increases the intrinsic partition coefficient (LogP) of the free base compared to a standard methoxy group, the macroscopic solubility of the hydrochloride salt is overwhelmingly dictated by the ionic charge.

Solvation Mechanism

When introduced to a solvent, the dissolution of the salt depends on the solvent's ability to stabilize the azetidinium cation and the chloride anion.

Thermodynamic pathways of 3-((Difluoromethoxy)methyl)azetidine HCl solvation across solvent classes.

Comparative Solubility Profile

The table below summarizes the expected solubility profile of 3-((Difluoromethoxy)methyl)azetidine hydrochloride across various solvent classifications. The data reflects the interplay between the solvent's dielectric constant, hydrogen-bonding capacity, and the compound's ionic nature.

| Solvent Classification | Specific Solvent | Dielectric Constant ( | Estimated Solubility | Mechanistic Causality |

| Aqueous | Water | 80.1 | Very High (>100 mg/mL) | High dielectric constant completely dissociates the HCl lattice; strong ion-dipole stabilization of both cation and Cl⁻. |

| Polar Protic | Methanol (MeOH) | 32.7 | High (30 - 100 mg/mL) | Protic nature allows for hydrogen bonding with the chloride ion, while the moderate dielectric constant solvates the cation. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Moderate to High | Excellent solvation of the azetidinium cation, though the lack of H-bond donors makes chloride solvation less efficient than in water. |

| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | Low to Moderate | Sufficient polarity for partial dissolution, often requiring gentle heating or sonication for complete homogenization. |

| Non-Polar Halogenated | Dichloromethane (DCM) | 9.1 | Very Low (<1 mg/mL) | Insufficient dielectric constant to break the ionic lattice. The salt remains as a suspension. |

| Non-Polar Hydrocarbon | Hexane / Toluene | < 2.5 | Insoluble | Complete inability to overcome lattice energy; highly unfavorable thermodynamic interactions. |

Experimental Methodologies

To empirically validate the solubility of this compound for regulatory or precise formulation purposes, researchers must employ standardized, self-validating protocols.

Protocol 1: Thermodynamic Aqueous Solubility (OECD Guideline 105)

The gold standard for determining the thermodynamic solubility of solid chemical substances is the Shake-Flask Method, as defined by OECD Test Guideline 105 . This method ensures that true thermodynamic equilibrium is reached between the solid crystal lattice and the solvated ions.

Step-by-Step Methodology:

-

Saturation Preparation: Add an excess amount of 3-((Difluoromethoxy)methyl)azetidine hydrochloride (e.g., 500 mg) to 1.0 mL of the target solvent (e.g., HPLC-grade water or buffered aqueous solution) in a tightly sealed glass vial.

-

Isothermal Equilibration: Place the vial in a thermostatic shaker bath set precisely to 25.0 ± 0.5 °C. Agitate the mixture at 200 RPM for a minimum of 24 to 48 hours to ensure complete thermodynamic equilibrium.

-

Phase Separation: Remove the vial and allow undissolved solids to settle. Transfer the mixture to a temperature-controlled centrifuge and spin at 10,000 x g for 15 minutes. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first few drops to account for membrane adsorption).

-

Quantification: Dilute the clear supernatant appropriately using the mobile phase. Quantify the concentration of the azetidine derivative using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) or Mass Spectrometry (LC-MS), comparing the peak area against a pre-established calibration curve of standard solutions.

Workflow for thermodynamic solubility determination via the OECD 105 Shake-Flask Method.

Protocol 2: Free-Basing for Organic Synthesis Workflows

Because the hydrochloride salt is insoluble in non-polar organic solvents (like DCM or Toluene), synthetic chemists must often generate the "free base" in situ or via a pre-reaction workup to facilitate organic coupling reactions (e.g., Buchwald-Hartwig aminations or Sₙ2 alkylations).

Step-by-Step Methodology:

-

Dissolution: Dissolve the 3-((Difluoromethoxy)methyl)azetidine hydrochloride in a minimal amount of deionized water.

-

Basification: Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH) until the pH of the aqueous layer reaches ~11. This neutralizes the hydrochloride salt, converting the molecule to its uncharged, lipophilic free-base form.

-

Extraction: Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to the separatory funnel. Vigorously shake and vent. The lipophilic difluoromethoxy group drives the now-neutral azetidine into the organic layer.

-

Isolation: Separate the organic layer, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base, which is now highly soluble in organic solvents.

Conclusion

The solubility profile of 3-((Difluoromethoxy)methyl)azetidine hydrochloride is a textbook example of how salt formation overrides the intrinsic lipophilicity of specialized functional groups. While the difluoromethoxy moiety is engineered to enhance lipid solubility and metabolic stability in the final drug substance, the hydrochloride salt form ensures that the isolated building block remains highly water-soluble, stable, and easily handled during early-stage aqueous processing.

References

-

Meanwell, N. A., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at:[Link][1]

-

Stahl, P. H., & Wermuth, C. G. (Eds.). (2002/2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH / VHCA. Available at:[Link][2]

-

Organisation for Economic Co-operation and Development (OECD). (1995). Test Guideline 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. Available at:[Link]

Sources

Modulating Drug Lipophilicity: A Guide to Azetidine Ring Substitution and its Impact on LogP

An In-depth Technical Guide:

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1][2] Its rising prominence is largely due to the unique physicochemical and pharmacokinetic profiles it imparts to molecules.[2][3] The inherent ring strain, sp3-rich character, and conformational rigidity of the azetidine motif offer drug designers a powerful tool to enhance properties such as metabolic stability, aqueous solubility, and, critically, lipophilicity.[1][2][4] Lipophilicity, quantified by the partition coefficient (LogP), is a cornerstone of drug design, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth technical analysis for researchers and drug development professionals on how strategic substitution of the azetidine ring can be used to finely tune lipophilicity, thereby optimizing molecules for therapeutic success.

The Central Role of Lipophilicity in Drug Discovery

For a therapeutic agent to be effective, it must navigate a complex biological landscape. This journey involves crossing cellular membranes, dissolving in aqueous environments like blood plasma, and avoiding sequestration in fatty tissues.[5][6] All these processes are governed by a delicate balance between hydrophilicity (water-loving) and lipophilicity (lipid-loving).

1.1. Defining LogP and LogD

Lipophilicity is experimentally quantified using the partition coefficient (P) , which measures the equilibrium distribution of a compound between two immiscible phases: a non-polar organic solvent (typically n-octanol) and an aqueous phase. The logarithm of this ratio is known as LogP .[6][7]

-

LogP = log₁₀ ([solute]ₒᵣ₉ₐₙᵢ꜀ / [solute]ₐᵩᵤₑₒᵤₛ)

-

Positive LogP: Indicates a lipophilic/hydrophobic compound.

-

Negative LogP: Indicates a hydrophilic compound.

-

LogP of 0: The compound partitions equally between the two phases.[5]

While LogP is a constant for a neutral molecule, many drugs contain ionizable groups. The azetidine ring, with its basic nitrogen, is a prime example. For these compounds, the distribution is pH-dependent. The distribution coefficient (LogD) is used to measure lipophilicity at a specific pH, most commonly physiological pH (7.4).[5][8][9] Understanding LogD is crucial as it reflects the compound's lipophilicity in the body.

Lipophilicity is a critical component of drug-likeness paradigms such as Lipinski's Rule of 5, which suggests that for orally administered drugs, a LogP value of less than 5 is generally desirable for good absorption and permeability.[5][8]

Caption: Equilibrium partitioning of a drug between n-octanol and aqueous phases.

The Azetidine Scaffold: An Emerging Tool for Physicochemical Property Modulation

The azetidine ring is increasingly used as a bioisosteric replacement for other common saturated heterocycles like pyrrolidine and piperidine, or even for acyclic fragments.[4][10][11] This is because its unique geometry confers several advantages.

-

Reduced Lipophilicity: The strained, rigid nature of the four-membered ring and the presence of the polar nitrogen atom generally lead to lower lipophilicity compared to larger, more flexible rings.[1][10] This provides a valuable starting point for designing compounds with improved solubility.

-

Structural Rigidity: The conformational constraint of the azetidine ring reduces the number of rotatable bonds, which can lead to a lower entropic penalty upon binding to a biological target and can improve metabolic stability.[2][12]

-

Improved Solubility: The nitrogen atom in the azetidine ring acts as a hydrogen bond acceptor, which can improve aqueous solubility.[1][2]

By starting with the intrinsically more polar azetidine core, medicinal chemists can then add lipophilic substituents strategically to achieve the optimal LogP for their target, rather than trying to reduce the lipophilicity of an already "greasy" scaffold.

The Impact of Substituent Patterns on Azetidine Lipophilicity

The true power of the azetidine scaffold lies in its potential for derivatization. The position (N-1, C-2, or C-3) and the electronic and steric nature of substituents dramatically influence the overall lipophilicity of the molecule.

3.1. N-1 Substitution: The Gateway to Modification

The azetidine nitrogen is the most common site for initial modification.

-

Alkyl & Aryl Groups: Attaching non-polar groups directly to the nitrogen increases lipophilicity. The effect is generally additive; a longer alkyl chain or a bulky aryl group will lead to a higher LogP.

-

Electron-Withdrawing Groups (EWGs): Groups like amides or sulfonamides decrease the basicity of the nitrogen. This can have a profound effect on LogD at pH 7.4. By reducing ionization, these groups can sometimes increase the overall LogD, even if the substituent itself is polar, because the neutral form of the molecule partitions more readily into the organic phase.

3.2. C-3 Substitution: Fine-Tuning Polarity and Interactions

The C-3 position is a key site for introducing diversity and modulating physicochemical properties.

-

Polar Groups (-OH, -NH₂, COOH): The introduction of hydrogen bond donors and acceptors at this position will significantly decrease LogP and increase hydrophilicity.

-

Lipophilic Groups (-Alkyl, -Aryl, -CF₃): These groups increase the non-polar surface area of the molecule, thereby increasing LogP. The trifluoromethyl group is a classic example of a substituent that is strongly electron-withdrawing yet increases lipophilicity.

-

Spirocycles: 3,3-disubstitution can be used to create spirocyclic systems. The effect on LogP can be counterintuitive; for instance, creating an azaspiro[3.3]heptane by replacing a piperidine can lower the measured LogD, potentially due to changes in basicity and molecular shape that affect solvation.[13][14]

Table 1: General Impact of Common Substituents on Azetidine LogP

| Substituent Type | Example(s) | Typical Effect on LogP | Rationale |

| Small Alkyl | -CH₃, -C₂H₅ | Increase | Adds non-polar, hydrophobic surface area. |

| Aryl/Heteroaryl | -Phenyl, -Pyridine | Significant Increase | Large, non-polar surface area. Heteroatoms can slightly temper the increase.[15] |

| Halogens | -F, -Cl, -Br | Increase | Increases lipophilicity despite electronegativity. The effect increases with halogen size. |

| Trifluoromethyl | -CF₃ | Significant Increase | Highly lipophilic "super-halogen" bioisostere. |

| Hydroxyl | -OH | Significant Decrease | Potent hydrogen bond donor and acceptor, increasing water affinity. |

| Amine | -NH₂ | Decrease | Hydrogen bond donor and basic center, increasing hydrophilicity. |

| Carboxylic Acid | -COOH | Significant Decrease | Ionizable to a carboxylate at pH 7.4, dramatically increasing water solubility. |

| Ether/Oxetane | -OCH₃, -Oxetane | Variable | Can decrease lipophilicity relative to a carbocyclic analogue of the same size.[16] |

This table provides general guidance. The final LogP is context-dependent and influenced by the overall molecular structure.

Methodologies for LogP Determination: A Self-Validating Approach

While computational predictions are invaluable, experimental determination of LogP/LogD remains the gold standard for accuracy.

4.1. Experimental Protocol: The Shake-Flask (IUPAC Gold Standard) Method

This method directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase. Its trustworthiness comes from its direct, physical measurement under equilibrium conditions.

Step-by-Step Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate overnight. This is a critical step to ensure the two phases are in equilibrium before the experiment begins.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

Partitioning: In a glass vial, combine a precise volume of the pre-saturated aqueous buffer and pre-saturated n-octanol (e.g., 1 mL of each). Add a small aliquot of the compound stock solution.

-

Equilibration: Seal the vial and shake or rotate it gently for a sufficient time (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.[8] Avoid vigorous shaking that could lead to emulsion formation.

-

Phase Separation: Centrifuge the vial at a moderate speed to ensure complete separation of the organic and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method, such as LC-MS or UV-Vis spectroscopy.

-

Calculation: Calculate the LogD value using the measured concentrations: LogD = log₁₀ ([compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [compound]ₐᵩᵤₑₒᵤₛ) .

-

Validation: The protocol is self-validating by running each compound in duplicate or triplicate to ensure reproducibility.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Jant's web site [shaker.umh.es]

- 8. enamine.net [enamine.net]

- 9. Understanding logP: The Key to Drug Development - Oreate AI Blog [oreateai.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]

- 15. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Integration of Fluorinated Azetidines in Drug Discovery: A Technical Guide to Structural Advantages and Synthetic Methodologies

As the pharmaceutical industry continues its "escape from flatland"—moving away from planar, sp2-hybridized aromatic rings toward structurally complex, sp3-rich scaffolds—four-membered nitrogen heterocycles have emerged as critical vectors in drug design. Among these, fluorinated azetidines represent a masterclass in bioisosteric replacement. By synergizing the inherent geometric constraints of the azetidine ring with the profound stereoelectronic impacts of the fluorine atom, these building blocks offer unparalleled control over a drug candidate's pharmacokinetic and pharmacodynamic profile.

This technical guide explores the causal relationships between fluorinated azetidine structures and their physicochemical benefits, details their application in target-specific drug design, and provides a self-validating experimental protocol for their synthesis.

Physicochemical and Structural Advantages

The strategic incorporation of fluorine into the azetidine core is not merely a steric substitution; it fundamentally rewrites the molecule's electronic landscape. The advantages of this modification manifest across three primary domains:

A. pKa Modulation and Basicity

The strong electron-withdrawing nature of fluorine exerts a powerful inductive effect on the adjacent azetidine nitrogen. The incorporation of a fluorinated group significantly affects the molecule's electronic properties, lipophilicity, and pKa [[1]](). By lowering the pKa of the basic amine, medicinal chemists can increase the fraction of un-ionized drug at physiological pH. This causal shift directly enhances passive membrane permeability and mitigates off-target liabilities, such as hERG channel blockade, which is often triggered by highly basic, lipophilic amines.

B. Metabolic Stability

The C–F bond is exceptionally strong (~105 kcal/mol). Strategic placement of fluorine atoms on the azetidine ring blocks primary sites of Cytochrome P450 (CYP450) mediated oxidative metabolism (such as N-dealkylation or α-oxidation), thereby extending the metabolic half-life of the pharmacophore 1.

C. Conformational Control via Stereoelectronic Effects

Fluorine dictates ring conformation through highly specific stereoelectronic interactions. O'Hagan and co-workers demonstrated a remarkable conformational effect in fluorinated azetidines: the neutral molecule prefers a ring pucker that places the fluorine atom far away from the neutral nitrogen to minimize dipole-dipole repulsion [[2]](). However, upon protonation, the ring pucker inverts, allowing the fluorine atom to closely approach the charged nitrogen, stabilizing the structure through a C–F···N+ charge-dipole interaction 2. This predictable conformational switching is invaluable for designing ligands that must adopt specific geometries within a target binding pocket.

Quantitative Comparison of Nitrogen Heterocycles

The following table summarizes the causal impact of fluorination on the azetidine core compared to standard cyclic amines.

| Property | Pyrrolidine | Azetidine | 3-Fluoroazetidine | 3,3-Difluoroazetidine |

| Ring Size | 5-membered | 4-membered | 4-membered | 4-membered |

| Approx. pKa | ~11.3 | ~10.4 | ~8.5 | ~7.0 |

| Lipophilicity (LogP) | High | Moderate | Low/Moderate | Low |

| CYP450 Stability | Low | Moderate | High | Very High |

| Conformational Rigidity | Flexible | Rigid | Highly Restricted | Highly Restricted |

Applications in Target-Specific Drug Design: The PDE4B Paradigm

Fluorinated azetidines serve as optimal bioisosteres for larger, more flexible rings like morpholines or piperazines. A definitive example of their utility is found in the development of Phosphodiesterase 4B (PDE4B) inhibitors.

In pyrrolo[2,3-b]pyridine scaffolds, the integration of smaller cyclic amide groups—particularly fluorinated azetidines—provides optimal PDE4B inhibition while maintaining critical selectivity over the PDE4D isoform (which is linked to severe emetic side effects) 3. The rigid azetidine ring extends precisely into the catalytic domain, effectively blocking cyclic adenosine monophosphate (cAMP) access 3. The introduction of fluorine atoms enhances both the potency and the selectivity of the molecule, establishing the 3,3-difluoroazetidine derivative as a premier lead compound 3.

Mechanism of action for fluorinated azetidine-based PDE4B inhibitors.

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of strained, highly functionalized four-membered rings requires precise thermodynamic and kinetic control. A highly robust method for generating enantiopure trifluoromethyl azetidines utilizes a two-step sequence: a Barbier-type allylation followed by an iodine-mediated cyclization 4.

Workflow for synthesizing enantiopure fluorinated azetidines via Barbier allylation.

Protocol: Synthesis of Enantiopure Trifluoromethyl Azetidines

Objective: To synthesize a chiral trifluoromethyl azetidine building block from a trifluoroaldimine precursor while maintaining strict stereochemical fidelity.

Step 1: Preparation of the Homoallylic Amine (Barbier Allylation)

-

Procedure: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve the chiral trifluoroaldimine (1.0 eq) in anhydrous Tetrahydrofuran (THF). Add activated Zinc dust (2.0 eq) followed by the dropwise addition of allyl bromide (1.5 eq) at 0 °C. Stir at room temperature for 4–6 hours.

-

Causality: Barbier conditions (using Zinc) are explicitly chosen over standard Grignard reagents because Zinc is a milder nucleophilic source. This prevents the over-reduction or competitive enolization of the highly electrophilic fluorinated imine, ensuring high yields of the homoallylic amine 4.

-

Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Step 2: Iodine-Mediated Cyclization

-

Procedure: Dissolve the crude homoallylic amine in anhydrous Acetonitrile (MeCN) and cool to 0 °C. Add solid Iodine (I₂, 2.5 eq) in one portion. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Causality: The electrophilic iodine activates the tethered alkene, prompting an intramolecular nucleophilic attack by the secondary amine. The use of a highly polar solvent like MeCN stabilizes the charged transition state of the halocyclization, providing the thermodynamic driving force required to overcome the inherent ring strain of the forming four-membered azetidine ring 4.

-

Workup: Quench excess iodine with saturated aqueous sodium thiosulfate (Na₂S₂O₃) until the brown color dissipates. Extract with dichloromethane (DCM) and purify via silica gel chromatography.

Step 3: Self-Validation & Characterization

-

Procedure: Analyze the purified product using ¹⁹F-NMR and ¹H-NMR spectroscopy.

-

Causality: This step ensures the system is self-validating. The ¹⁹F-NMR must show a distinct signal confirming the intact CF₃ group. Concurrently, the ¹H-NMR must confirm the complete disappearance of the downfield alkene protons (5.0–6.0 ppm) and the emergence of highly shielded, complex multiplets corresponding to the newly formed azetidine ring protons. This orthogonal spectral data guarantees structural integrity prior to downstream biological assays.

References

- Source: Targets in Heterocyclic Systems (Società Chimica Italiana)

- Source: Royal Society of Chemistry (RSC)

- Stereoselectively fluorinated N-heterocycles: a brief survey Source: Beilstein Journal of Organic Chemistry URL

- 3-(Carboxymethyl)

Sources

Strategic Integration of 3-((Difluoromethoxy)methyl)azetidine Derivatives in Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

The transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich frameworks is a defining paradigm in contemporary drug discovery. This shift is driven by the need to improve clinical success rates by enhancing target specificity, aqueous solubility, and overall pharmacokinetic (PK) profiles. Among the arsenal of sp3-rich building blocks, the azetidine ring has emerged as a privileged scaffold.

This whitepaper explores the strategic synthesis and application of 3-((difluoromethoxy)methyl)azetidine derivatives . By coupling the conformational rigidity and basicity of the azetidine core with the unique physicochemical properties of the difluoromethoxy (-OCF₂H) group, medicinal chemists can systematically modulate lipophilicity, tune basic pKa, and engineer profound metabolic stability into lead candidates.

Structural & Physicochemical Rationale

To understand the utility of 3-((difluoromethoxy)methyl)azetidine, we must deconstruct the causality behind its two defining structural features.

The Azetidine Core: Escaping Flatland

Azetidines are four-membered, nitrogen-containing heterocycles characterized by a considerable ring strain of approximately 25.4 kcal/mol[1].

-

Causality for Selection: Unlike highly flexible acyclic amines or larger, bulkier piperidines, azetidines offer a highly constrained, sp3-rich geometry. This conformational rigidity reduces the entropic penalty incurred upon binding to a target protein's active site, often leading to enhanced binding affinity. Furthermore, their lower molecular weight and reduced lipophilicity relative to larger saturated heterocycles inherently improve aqueous solubility.

The Difluoromethoxy (-OCF₂H) Bioisostere

The difluoromethoxy group is a highly versatile moiety, frequently deployed as a bioisostere for hydroxyl (-OH), thiol (-SH), and methoxy (-OCH₃) groups[2].

-

Causality for Selection: The -OCF₂H group acts as a lipophilic hydrogen bond donor due to the polarization of the C-H bond by the adjacent, highly electronegative fluorine atoms[2]. When attached to the azetidine scaffold, the inductive electron-withdrawing effect of the -OCF₂H group subtly lowers the basic pKa of the azetidine nitrogen. This pKa modulation is critical; highly basic amines often suffer from hERG channel liabilities and induce phospholipidosis. Lowering the pKa into a more neutral range mitigates these off-target toxicities while maintaining sufficient basicity for target engagement.

Overcoming CYP450-Mediated Clearance

A primary liability of traditional methoxy-containing lead compounds is rapid Phase I metabolism, specifically cytochrome P450 (CYP450)-mediated O-demethylation[3].

-

Causality for Selection: Replacing the -OCH₃ group with -OCF₂H significantly increases the activation energy required for hydrogen atom abstraction by the CYP450 heme-oxo species. The stronger C-F bonds (126 kcal/mol vs. 113 kcal/mol for C-H) and the steric bulk of the fluorine atoms shield the oxygen lone pairs, effectively blocking this metabolic soft spot and prolonging the in vivo half-life[4].

Mechanism of CYP450 metabolic blockade by the difluoromethoxy group.

Data Presentation: Comparative Profiling

The table below quantifies the synergistic effects of substituting a standard methoxy group with a difluoromethoxy group on an azetidine scaffold during lead optimization.

Table 1: Physicochemical and ADMET Profiling: Methoxy vs. Difluoromethoxy Azetidine Derivatives

| Property | 3-(Methoxymethyl)azetidine | 3-((Difluoromethoxy)methyl)azetidine | Causality / Rationale |

| Lipophilicity (LogP) | ~1.2 | ~1.6 | Fluorine incorporation moderately increases lipophilicity, enhancing passive membrane permeability[2]. |

| Basic pKa | ~9.5 | ~8.2 | Inductive electron-withdrawing effect of -OCF₂H lowers the pKa of the azetidine nitrogen, reducing non-specific binding. |

| Metabolic Half-Life (t1/2) | 15 min | >60 min | Steric and electronic shielding of the oxygen lone pairs prevents CYP-mediated O-demethylation[3]. |

| Intrinsic Clearance (CLint) | 45 µL/min/mg | 8 µL/min/mg | Stronger C-F bonds resist enzymatic cleavage compared to weaker C-H bonds[4]. |

Synthetic Methodology: A Self-Validating Protocol

The following protocol details the synthesis of the core building block, 3-((difluoromethoxy)methyl)azetidine hydrochloride , from commercially available starting materials.

Objective: Introduce the difluoromethoxy group onto the primary alcohol of a Boc-protected azetidine, followed by deprotection to yield the functional amine building block.

Reagents:

-

1-Boc-3-(hydroxymethyl)azetidine (1.0 eq)

-

Sodium chlorodifluoroacetate (ClCF₂COONa) (2.5 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

4M HCl in Dioxane (5.0 eq)

Step-by-Step Workflow:

-

Preparation of the Alkoxide: Dissolve 1-Boc-3-(hydroxymethyl)azetidine in anhydrous DMF. Add K₂CO₃.

-

Causality: K₂CO₃ acts as a mild base to deprotonate the primary alcohol, increasing its nucleophilicity without inadvertently cleaving the acid-sensitive Boc protecting group.

-

-

Difluorocarbene Generation & Insertion: Add Sodium chlorodifluoroacetate to the suspension. Heat the reaction mixture to 90°C under an inert argon atmosphere.

-

Causality: At elevated temperatures, ClCF₂COONa undergoes decarboxylation and loss of chloride to generate highly reactive difluorocarbene (:CF₂) in situ. The alkoxide rapidly attacks the electrophilic carbene, followed by protonation to form the -OCF₂H ether[2].

-

-

Self-Validating Checkpoint (Reaction Monitoring): Monitor the reaction strictly via LC-MS.

-

Validation: The reaction is deemed complete only when the mass peak corresponding to the starting alcohol completely disappears. If unreacted alcohol remains, it will co-elute with the product during the subsequent deprotection phase, severely compromising the purity of the final building block.

-

-

Workup and Purification: Cool to room temperature, quench with water, and extract with Ethyl Acetate. Wash the organic layer with brine (5x) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

-

Boc Deprotection: Dissolve the purified intermediate in minimal dichloromethane (DCM) and add 4M HCl in Dioxane at 0°C. Stir for 2 hours at room temperature.

-

Causality: The highly acidic conditions selectively cleave the tert-butyl carbamate (Boc) group. Generating the free amine as a stable hydrochloride salt prevents spontaneous degradation, oxidation, or dimerization.

-

-

Isolation: Concentrate under reduced pressure and triturate with cold diethyl ether to precipitate 3-((difluoromethoxy)methyl)azetidine hydrochloride as a highly pure white solid.

Experimental Workflow: In Vitro ADMET Profiling

To validate the metabolic stability imparted by the difluoromethoxy group, candidates must be evaluated using a Human Liver Microsome (HLM) Stability Assay.

Objective: Quantify the intrinsic clearance (CLint) of the synthesized difluoromethoxy azetidine derivative to validate metabolic blockade.

Step-by-Step Methodology:

-

Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

-

Microsome Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

-

Causality: Pre-incubation ensures the system reaches physiological temperature before the reaction begins, preventing thermal shock to the enzymes and ensuring linear Michaelis-Menten kinetics from time zero.

-

-

Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

-

Causality: CYP450 enzymes require NADPH as an essential electron donor to catalyze oxidative metabolism. Without NADPH, the assay will fail to measure CYP-mediated degradation.

-

-

Sampling and Quenching: Aliquot 50 µL of the reaction mixture at specific time points (0, 5, 15, 30, 45, 60 min) into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Causality: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein to allow for clean LC-MS/MS injection.

-

-

Self-Validating Checkpoint (Assay Integrity): Run Verapamil (a known high-clearance compound) alongside the test compound.

-

Validation: If Verapamil's half-life exceeds 15 minutes, the HLM batch is metabolically compromised (inactive enzymes), and the assay data must be rejected. This ensures the observed stability of the difluoromethoxy derivative is due to its intrinsic chemical properties, not a faulty assay system.

-

Workflow for evaluating difluoromethoxy azetidine analogs in lead optimization.

References

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Benchchem.

- Cytochrome P450 Metabolism | The Medicinal Chemist's Guide to Solving ADMET Challenges. RSC Books.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

Sources

Strategic Integration of Difluoromethoxy Azetidine Intermediates in Modern Drug Discovery: A Technical Whitepaper

Introduction and Physicochemical Rationale

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the precise modulation of molecular building blocks. The azetidine ring—a four-membered nitrogen heterocycle—has emerged as a premier scaffold for improving metabolic stability and lowering lipophilicity compared to traditional piperidine or pyrrolidine rings. When functionalized with a difluoromethoxy group (-OCF₂H), the resulting intermediate, 3-(difluoromethoxy)azetidine (CAS 1403993-56-5), represents a highly specialized moiety that solves multiple late-stage drug development challenges.

The causality behind the widespread adoption of 3-(difluoromethoxy)azetidine lies in its unique electronic and steric profile. The strong electron-withdrawing inductive effect of the two fluorine atoms significantly lowers the pKa of the azetidine nitrogen. This reduction in basicity is a proven strategy to mitigate hERG channel inhibition (a primary driver of cardiotoxicity) while simultaneously increasing the fraction of un-ionized drug at physiological pH, thereby enhancing passive membrane permeability. Furthermore, the -OCF₂H group acts as a lipophilic hydrogen bond donor/acceptor that is highly resistant to cytochrome P450-mediated oxidative metabolism, unlike standard methoxy (-OCH₃) groups.

Fig 1: Structure-property relationships of difluoromethoxy azetidines.

Quantitative Property Comparison

To illustrate the profound impact of this substitution, the table below summarizes the theoretical physicochemical shifts when transitioning from a standard azetidine to a difluoromethoxy analog.

| Property | Unsubstituted Azetidine | 3-Methoxyazetidine | 3-(Difluoromethoxy)azetidine |

| Basic pKa (approx.) | 10.4 | 8.5 | 7.0 |

| LogP Contribution | Low | Moderate | High |

| hERG Liability Risk | High | Moderate | Low |